molecular formula C24H22BrN3O4 B11566331 2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B11566331
M. Wt: 496.4 g/mol
InChI Key: HGRKUYCFTMKOJK-MZJWZYIUSA-N
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Description

2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a bromobenzoate moiety, and an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 4-bromobenzoate with 2-[(4-methylphenyl)amino]acetamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzoate moiety and the imino linkage distinguishes it from other similar compounds .

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H22BrN3O4/c1-16-3-10-20(11-4-16)26-15-23(29)28-27-14-17-5-12-21(22(13-17)31-2)32-24(30)18-6-8-19(25)9-7-18/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+

InChI Key

HGRKUYCFTMKOJK-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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